N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula gives the actual number of atoms of each element in a molecule of the compound. The structural formula shows how the atoms are connected in the molecule .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include the detailed reaction conditions, the reagents and catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in a molecule and the types of functional groups present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanisms of these reactions .Scientific Research Applications
Synthesis and Structural Exploration
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide, due to its complex structure, plays a significant role in the synthesis and structural analysis of chemical compounds. Research has focused on the synthesis of substituted 1,2-benzothiazin-3-ones by cyclization, involving similar sulfonamide structures. These compounds are prepared from benzenesulfonamides, highlighting the versatility of sulfonamides in synthesizing heterocyclic compounds (Catsoulacos, 1971). Furthermore, the structural characterization of sulfonamide derivatives, including those with chlorophenyl moieties, has been extensively studied. These studies involve various analytical techniques to elucidate the compounds' structures and explore their potential applications in medicinal chemistry (Nikonov et al., 2019).
Antimicrobial and Antiproliferative Agents
Sulfonamide derivatives have been evaluated for their potential as antimicrobial and antiproliferative agents. Research includes the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating significant biological activity. These compounds have shown promise in cytotoxic activity against various human cell lines, including lung and liver carcinoma, highlighting their potential in cancer research (El-Gilil, 2019). Additionally, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have exhibited promising antibacterial activity against anaerobic Gram-positive bacteria strains, showcasing the broad spectrum of sulfonamide derivatives in targeting different microbial agents (Sławiński et al., 2013).
Enzyme Inhibition and Biological Potential
The enzyme inhibition capability of sulfonamide derivatives has been a significant area of research, with studies focusing on their potential to inhibit enzymes like AChE and BChE. These enzymes are targets for treating neurodegenerative diseases. Compounds based on sulfonamide structures have shown high inhibition percentages, suggesting their potential use in developing treatments for conditions like Alzheimer's disease (Kausar et al., 2019). Furthermore, the antioxidant potential of these compounds has been explored, with some showing significant scavenging activity, which could have implications in managing oxidative stress-related conditions.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-14-12-16(3)20(13-15(14)2)29(27,28)23-10-11-25-21(26)9-8-19(24-25)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPFHLOCUMGWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide |
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